molecular formula C6H6Ca5MgO24P6 B8036527 Calcium phytate CAS No. 76466-13-2

Calcium phytate

Cat. No.: B8036527
CAS No.: 76466-13-2
M. Wt: 872.6 g/mol
InChI Key: HYZKUQIQEQQXOQ-UHFFFAOYSA-B
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Description

Calcium phytate, also known as calcium inositol hexakisphosphate, is a calcium salt of phytic acid. Phytic acid is a naturally occurring substance found in plant seeds, particularly in cereals and legumes. It serves as a storage form of phosphorus and minerals in plants. This compound is known for its ability to chelate multivalent cations, such as calcium, iron, and zinc, making it a significant compound in both nutrition and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium phytate can be prepared through various methods, including mechanochemical-assisted extraction and enzymatic hydrolysis. One method involves the extraction of this compound from defatted rice bran using mechanochemical-assisted extraction. This process involves grinding the rice bran with sodium carbonate, followed by extraction at a specific pH . Another method involves the use of phytic acid and calcium carbonate in a controlled reaction to form this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale extraction techniques. Mechanochemical-assisted extraction is a promising method due to its high yield and efficiency. This method involves milling the plant material with a solid reagent, followed by solvent extraction . Enzymatic hydrolysis using phytase enzymes is also employed to produce this compound from plant-based materials .

Mechanism of Action

Calcium phytate exerts its effects primarily through its ability to chelate multivalent cations. This chelation process involves the binding of this compound to positively charged ions, such as calcium, iron, and zinc, forming stable complexes. This mechanism is crucial in reducing the bioavailability of these minerals in the gastrointestinal tract, thereby affecting their absorption . Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Calcium phytate is often compared with other inositol phosphates, such as phytic acid and other metal phytates. While phytic acid is the parent compound, this compound is unique due to its specific binding with calcium ions. Other similar compounds include:

This compound’s uniqueness lies in its specific interaction with calcium ions, making it particularly relevant in studies related to calcium metabolism and bioavailability.

Properties

CAS No.

76466-13-2

Molecular Formula

C6H6Ca5MgO24P6

Molecular Weight

872.6 g/mol

IUPAC Name

pentacalcium;magnesium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate

InChI

InChI=1S/C6H18O24P6.5Ca.Mg/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12

InChI Key

HYZKUQIQEQQXOQ-UHFFFAOYSA-B

SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Mg+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]

Color/Form

Free flowing white powder

physical_description

White solid;  [Hawley] White powder;  [MSDSonline]

solubility

Slightyl sol in water

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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